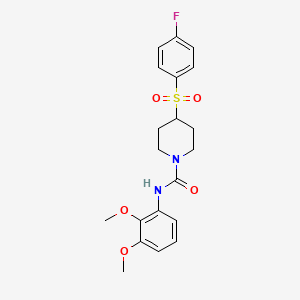

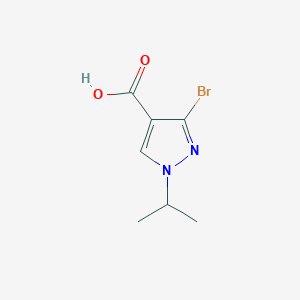

3-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid" is a derivative of the 1H-pyrazole class, which is known for its significance in medicinal chemistry due to the pyrazole ring's presence in numerous pharmacologically active compounds. Although the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structural analysis, and chemical properties of closely related pyrazole derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of starting materials such as hydrazine and various ketones or aldehydes to form the pyrazole ring through cyclization reactions. For instance, the synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile involves a two-step process starting from potassium tricyanomethanide and features a selective Sandmeyer reaction . Similarly, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid involves multiple steps, including nucleophilic substitution, cyclization, bromination, and hydrolysis . These methods highlight the versatility and complexity of synthesizing substituted pyrazole compounds.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using spectroscopic techniques such as IR, NMR, and sometimes X-ray crystallography. For example, the study of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid reveals that it crystallizes in the trigonal space group and features intermolecular hydrogen bonds, which are confirmed by NBO analysis . The molecular structure of pyrazole derivatives can significantly influence their physical properties and reactivity.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including functionalization, to introduce different substituents on the pyrazole ring, which can alter their biological activity. For instance, the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine lead to the formation of different products depending on the reaction conditions . These reactions are crucial for the development of pyrazole-based compounds with desired properties for potential applications in pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like bromo, chloro, or methoxy groups can affect these properties. For example, the small energy gap between the frontier molecular orbitals of the compound studied in paper is responsible for its nonlinear optical activity, indicating that electronic properties can be tuned by structural modifications. The synthesis and characterization of various substituted 1H-pyrazole carboxylic acids and their metal complexes also provide insights into the coordination chemistry and potential applications of these compounds .

Scientific Research Applications

Chemical Synthesis and Intermediate Applications

3-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid serves as a critical intermediate in the synthesis of various compounds. For instance, its derivatization into amide compounds through reactions involving carbonyl chloride and ring ammonia demonstrates its utility in chemical synthesis processes. These reactions underline the versatility of such compounds in producing molecules with potential applications across different domains, including agricultural chemistry and materials science (Yang Yun-shang, 2011).

Optical and Material Science Research

In materials science, compounds related to 3-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid have been explored for their optical properties. N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, for example, exhibit significant optical nonlinearity, making them potential candidates for optical limiting applications. Such studies highlight the contribution of pyrazole derivatives in developing new materials for advanced technological applications (B. Chandrakantha et al., 2013).

Antifungal and Agricultural Chemistry

The antifungal activity of pyrazole derivatives, including those similar to 3-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid, has been extensively studied. Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, for example, have shown promising results against a variety of phytopathogenic fungi, outperforming some existing fungicides. This underscores the potential of such compounds in agricultural chemistry, offering new pathways for the development of fungicides (Shijie Du et al., 2015).

Coordination Chemistry and Metal-Organic Frameworks

Research into coordination polymers constructed from pyrazole-based ligands, including derivatives of 3-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid, demonstrates the significance of these compounds in coordination chemistry. The assembly of such ligands with metal ions has led to the formation of structures with diverse architectures and functionalities. These findings are crucial for the development of metal-organic frameworks (MOFs) with applications ranging from catalysis to gas storage (M. Cheng et al., 2017).

Safety And Hazards

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has increased since the early 1990s . Therefore, it is likely that “3-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid” and similar compounds will continue to be of interest in various fields of science.

properties

IUPAC Name |

3-bromo-1-propan-2-ylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-4(2)10-3-5(7(11)12)6(8)9-10/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQZDWWXIGFQSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-3-(4-fluorophenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2544030.png)

![benzyl [3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate](/img/no-structure.png)

![1-(1,3-Benzodioxol-5-ylcarbonyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2544033.png)

![N-(1-Cyanocyclohexyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2544037.png)

![N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2544043.png)

![ethyl 5-({2-[(1E)-(methoxyimino)methyl]phenoxy}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2544045.png)